molecular formula C17H16N2O4S B5718790 N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide

Cat. No. B5718790
M. Wt: 344.4 g/mol
InChI Key: SKPJCBIVXNVRII-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide, also known as DMF-DMA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions for research.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is not fully understood, but it is believed to work by modulating the activity of specific receptors in the nervous system. This compound has been shown to interact with the mu-opioid receptor, which is involved in the regulation of pain and mood. N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has also been shown to interact with the cannabinoid receptor, which is involved in the regulation of appetite, pain, and inflammation.
Biochemical and Physiological Effects:
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. This compound has also been shown to have anti-cancer properties, with promising results in vitro and in vivo studies. N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, and its potential use as an anti-cancer agent. However, this compound also has several limitations, including its high cost and limited availability, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide, including its potential use as a pain management drug, anti-cancer agent, and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Additional studies are also needed to explore the potential use of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form 2,5-dimethoxyphenyl-thiosemicarbazide. This intermediate is then reacted with 2-bromoacetophenone to form the final product, N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide.

Scientific Research Applications

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain management drugs. N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-10-15(12-9-11(21-2)6-7-13(12)22-3)18-17(24-10)19-16(20)14-5-4-8-23-14/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPJCBIVXNVRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide

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